molecular formula C6H12Cl3O4P<br>C6H12Cl3O4P<br>(ClCH2CH2O)3PO B10775394 Tris(2-chloroethyl) phosphate CAS No. 29716-44-7

Tris(2-chloroethyl) phosphate

Cat. No.: B10775394
CAS No.: 29716-44-7
M. Wt: 285.5 g/mol
InChI Key: HQUQLFOMPYWACS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-chloroethyl) phosphate can be synthesized through the reaction of ethylene chlorohydrin with phosphoric acid. This process involves the direct electrochemical synthesis from elemental phosphorus and ethylene chlorohydrin in a diaphragmless electrolyzer . The solubility of white phosphorus in this compound is a critical factor in this synthesis.

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus oxychloride with ethylene oxide under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tris(2-chloroethyl) phosphate undergoes various chemical reactions, including oxidation, hydrolysis, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various chlorinated and phosphorylated compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: Tris(2-chloroethyl) phosphate is unique in its balance of flame-retardant efficiency and relatively lower toxicity compared to brominated counterparts. Its ability to act as both a plasticizer and viscosity regulator further enhances its versatility in various industrial applications .

Properties

IUPAC Name

tris(2-chloroethyl) phosphate
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InChI

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2
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InChI Key

HQUQLFOMPYWACS-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCCCl
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Molecular Formula

C6H12Cl3O4P, Array
Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Related CAS

28205-79-0
Record name Ethanol, 2-chloro-, phosphate (3:1), homopolymer
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DSSTOX Substance ID

DTXSID5021411
Record name Tris(2-chloroethyl) phosphate
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Molecular Weight

285.5 g/mol
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Physical Description

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C
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Flash Point

450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor)
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Density

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4
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Vapor Density

Relative vapor density (air = 1): 9.8
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Vapor Pressure

0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible
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Mechanism of Action

The present study was conducted to clarify the acute effect of tris(2-chloroethyl)phosphate (TRCP), an organophosphate flame-retardant, on spontaneous ambulatory activity (AA) in male ICR mice and to examine the neurochemical mechanism of this effect. Single dose administration of 200 mg/kg i.p. of TRCP increased AA in ICR mice. Neither the nicotinic cholinergic antagonist mecamylamine (MA) nor the muscarinic cholinergic antagonist scopolamine (SCP) affected the AA response to TRCP. On the other hand, the benzodiazepine agonist diazepam (DZ), the GABAA agonist muscimol (MUS) and the GABAB agonist baclofen (BAC) all attenuated the effect of TRCP. DZ and MUS blocked the increase of AA within the first 10 min after administration of TRCP. These drugs did not attenuate the AA-increasing effect of SCP, suggesting that the mechanism of TRCP action is distinct from that of SCP. MUS and BAC did, but DZ did not, inhibit the AA increasing effect of the dopaminergic agonist apomorphine (APO), suggesting that dopamine is involved in the control of AA, and that GABA can affect AA through interaction with dopaminergic neurons. These results suggest that TRCP acts as a GABA antagonist and not as a cholinergic agonist, and that TRCP increases AA in ICR mice through a GABAergic mechanism.
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Color/Form

Clear, transparent liquid, Low viscosity liquid

CAS No.

115-96-8, 29716-44-7, 68411-66-5
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Melting Point

less than -76 °F (NTP, 1992), -55 °C, -51 °C
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.